REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][CH2:3][CH3:4].[NH2:7][C:8]1[C:13]([NH2:14])=[C:12]([CH3:15])[CH:11]=[CH:10][N:9]=1.[NH4+].[OH-]>>[CH3:15][C:12]1[CH:11]=[CH:10][N:9]=[C:8]2[N:7]=[C:1]([CH2:2][CH2:3][CH3:4])[NH:14][C:13]=12 |f:2.3|
|
Name
|
|
Quantity
|
6.57 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1N)C
|
Name
|
polyphosphoric acid
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Basification (NH4OH), extraction (CH2Cl2, 4×50 mL)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(K2CO3), purification (by filtering through 100 g SiO2, EtOAc elution), and concentration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=NC=C1)N=C(N2)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |